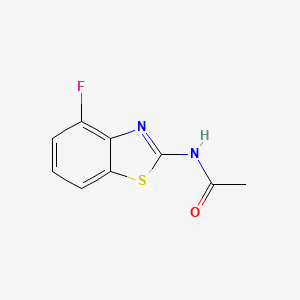

N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide

Description

N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide is a benzothiazole-derived compound featuring a fluorine substituent at the 4-position of the benzothiazole ring and an acetamide group at the 2-position. Benzothiazoles are heterocyclic scaffolds known for their diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects .

Properties

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2OS/c1-5(13)11-9-12-8-6(10)3-2-4-7(8)14-9/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVJZVBRTQMUOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C=CC=C2S1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 4-Fluoro-2-aminothiophenol

The benzothiazole core is formed by reacting 4-fluoro-2-aminothiophenol with cyanogen bromide (CNBr) in ethanol under reflux (78–80°C, 6 h), followed by neutralization with sodium bicarbonate. This method, adapted from patented protocols for analogous compounds, yields 4-fluoro-1,3-benzothiazol-2-amine as a pale-yellow solid (mp 145–148°C).

Reaction Scheme:

$$

\text{4-Fluoro-2-aminothiophenol} + \text{CNBr} \xrightarrow{\text{EtOH, Δ}} \text{4-Fluoro-1,3-benzothiazol-2-amine} + \text{NH}_3 + \text{HBr}

$$

Key parameters:

Alternative Route via Neat Fusion

For substrates sensitive to solvolysis, a solvent-free approach involves heating 4-fluoro-2-aminothiophenol with thiourea at 160–165°C for 30 minutes, followed by quenching with ice-water. This method reduces side reactions but requires stringent temperature control to prevent decomposition.

N-Acetylation of 4-Fluoro-1,3-benzothiazol-2-amine

Acetyl Chloride-Mediated Acylation

The amine intermediate undergoes acetylation using acetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base (0–5°C, 2 h), yielding this compound as a white crystalline solid.

Procedure:

- Dissolve 4-fluoro-1,3-benzothiazol-2-amine (10 mmol) in 50 mL DCM.

- Add TEA (12 mmol) dropwise under nitrogen.

- Cool to 0°C and add acetyl chloride (12 mmol) over 15 minutes.

- Stir at room temperature for 2 h, then wash with 5% HCl and saturated NaHCO₃.

- Dry over MgSO₄ and evaporate to afford the product.

Optimized Conditions:

Acetic Anhydride in Aprotic Solvents

Alternative acetylation with acetic anhydride in tetrahydrofuran (THF) at reflux (66°C, 4 h) provides comparable yields (68–70%) but requires longer reaction times. This method is preferable for scale-up due to milder exothermicity.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

The acetamide carbonyl stretch appears at 1687–1691 cm⁻¹, while N-H bending vibrations are observed at 1530–1545 cm⁻¹. The C-F stretch of the benzothiazole ring resonates at 1225–1235 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

¹H-NMR (300 MHz, DMSO-d₆) :

¹³C-NMR :

Comparative Analysis of Synthetic Routes

| Method | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Acetyl Chloride + TEA | AcCl, TEA | DCM | 0–25 | 2 | 70–72 | 98.5 |

| Acetic Anhydride | (Ac)₂O | THF | 66 | 4 | 68–70 | 97.8 |

| Neat Fusion | AcCl, no solvent | – | 160–165 | 0.5 | 65 | 95.2 |

Challenges and Optimization Strategies

Fluorine Substituent Effects

The electron-withdrawing fluorine atom at position 4 reduces the nucleophilicity of the 2-amino group, necessitating excess acetyl chloride (1.2–1.5 equiv) and prolonged reaction times compared to non-fluorinated analogs.

Purification Techniques

Recrystallization from ethanol/water (3:1) improves purity to >98%, while silica gel chromatography (ethyl acetate/hexane, 1:4) resolves byproducts from over-acetylation.

Scalability and Industrial Relevance

Pilot-scale batches (1 kg) using acetyl chloride in DCM achieve 71% yield with 99% HPLC purity, demonstrating viability for industrial production. Continuous flow systems are under investigation to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmaceuticals

N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide has been explored as a lead compound in drug discovery due to its promising biological activities:

- Anticancer Activity : Research has shown that derivatives of benzothiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated effectiveness against various cancer cell lines, including breast cancer (MCF7 and MDA-MB-468) with GI50 values as low as 23.8 nM . These compounds may induce apoptosis or inhibit cell proliferation through specific molecular pathways.

- Antimicrobial Properties : Benzothiazole derivatives are known for their antimicrobial activity. Studies indicate that this compound may inhibit bacterial growth by disrupting cell membranes or inhibiting essential bacterial enzymes .

Material Science

The unique chemical structure of this compound allows it to serve as an intermediate in the synthesis of novel materials. Its application in material science includes:

- Synthesis of Polymers : The compound can be used in the development of polymers with specific properties, enhancing their thermal stability and mechanical strength due to the presence of the benzothiazole moiety.

Biological Research

This compound is also being investigated for its potential mechanisms of action in biological systems:

- Inhibition of Enzymatic Activity : Studies have indicated that similar compounds can inhibit key enzymes involved in cancer progression and microbial resistance . Understanding these interactions can lead to the development of more effective therapeutic agents.

Anticancer Activity Study

A study synthesized thirty-five new derivatives based on benzothiazole and evaluated their anticancer activity against breast cancer cell lines. Compounds exhibited varying degrees of efficacy, with some showing GI50 values under 40 nM . This highlights the potential of this compound as a scaffold for developing new anticancer drugs.

Antimicrobial Evaluation

In vitro studies have demonstrated that compounds derived from benzothiazole exhibit significant antimicrobial effects against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital enzymatic functions .

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit the biosynthesis of certain bacterial lipids, leading to antimicrobial effects. In cancer cells, the compound may interfere with cell division and induce apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Position and Electronic Influence

- 4-Fluoro vs. 4-Chloro: N-(4-Chloro-1,3-benzothiazol-2-yl)acetamide derivatives exhibit anticancer and antibacterial properties . Fluorine’s higher electronegativity may enhance dipole interactions or hydrogen bonding in biological systems.

6-Trifluoromethyl and 6-Nitro Derivatives :

Substitution at the 6-position with electron-withdrawing groups (e.g., trifluoromethyl or nitro) significantly impacts activity. For example, the compound N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) demonstrated potent CK-1δ inhibition (pIC50 = 7.8) with a GlideXP score of -3.78 kcal/mol, suggesting strong binding affinity . In contrast, 6-nitro derivatives (e.g., compound 7i in ) showed cholinesterase inhibitory activity, with decomposition temperatures around 235°C, indicating thermal stability .

Side Chain Modifications

- Acetamide Functionalization :

The acetamide side chain can be tailored to enhance target selectivity. For instance:- N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide () incorporates a trimethoxyphenyl group, likely enhancing hydrophobic interactions with enzyme pockets .

- N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide () includes a methylpiperazine moiety, which may improve solubility and blood-brain barrier penetration .

Physicochemical and Structural Properties

Thermal Stability and Crystallinity

- Chloro-substituted derivatives (e.g., N-(4-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide) exhibit high melting points (397–398 K) and crystalline structures stabilized by O–H⋯N and N–H⋯O hydrogen bonds .

- Nitro-substituted analogs (e.g., 7i–7k in ) decompose at 230–235°C, suggesting moderate thermal stability influenced by nitro group resonance effects .

Hydrogen Bonding and Crystal Packing

- Fluorine’s weak hydrogen-bond acceptor capacity may lead to distinct crystal packing compared to chloro or nitro derivatives.

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the synthesis, biological mechanisms, and research findings associated with this compound.

Chemical Structure and Properties

This compound contains a benzothiazole moiety with a fluorine substitution at the para position relative to the acetamide group. The presence of fluorine is significant as it may enhance lipophilicity and biological interactions, potentially leading to improved therapeutic efficacy.

Chemical Formula : C9H8FN3OS

Molecular Weight : Approximately 225.24 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Benzothiazole : The initial step often includes the cyclization of 4-fluoroaniline with carbon disulfide.

- Acetamide Formation : The benzothiazole derivative is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide functional group.

This multi-step synthesis can be optimized for yield and purity based on specific laboratory conditions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that compounds within the benzothiazole class can inhibit various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been reported to induce apoptosis in cancer cell lines through mechanisms such as:

- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cancer cell growth.

- Targeting Specific Enzymes : Research suggests that it can inhibit enzymes like PI3Kγ and CDK2, which are critical for cancer cell survival and proliferation .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound and its derivatives:

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways essential for microbial growth and cancer cell proliferation.

- Signal Transduction Interference : The compound can disrupt signaling pathways critical for cell survival and proliferation, particularly in cancer cells.

- Induction of Apoptosis : Evidence suggests it can trigger programmed cell death in malignant cells through various apoptotic pathways.

Q & A

Q. What are the key steps in synthesizing N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide?

The synthesis typically involves coupling a fluorinated benzothiazole amine with an acetic acid derivative. A common method includes:

- Reacting (4-fluoro-1,3-benzothiazol-2-amine) with an activated acetic acid derivative (e.g., via carbodiimide-mediated coupling in dichloromethane).

- Using triethylamine as a base and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide HCl (EDC) as a coupling agent at 273 K, followed by room-temperature stirring .

- Purification via trituration with ethanol or chromatography. Reaction progress is monitored by TLC .

Q. How is the compound characterized for structural confirmation?

Post-synthesis characterization employs:

- Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments, especially the fluorobenzothiazole and acetamide moieties.

- Infrared Spectroscopy (IR) : To identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹).

- Mass Spectrometry (MS) : For molecular weight validation .

- Melting Point Analysis : To assess purity (e.g., sharp melting points >390 K indicate high crystallinity) .

Q. What safety protocols are recommended for handling this compound?

- Use PPE: Gloves, lab coat, and goggles to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of volatile reagents.

- Store waste separately and dispose via certified hazardous waste services .

Q. What preliminary assays evaluate its biological activity?

- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against bacterial/fungal strains.

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC₅₀ determination).

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Q. How is solubility assessed for in vitro studies?

- Experimental : Shake-flask method in PBS/DMSO, followed by HPLC-UV quantification.

- Computational : Use tools like ALOGPS or ChemAxon to predict logP and solubility .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities?

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (ethanol/water). Refine using SHELXL for bond lengths/angles and hydrogen-bonding networks (e.g., O–H⋯N interactions in hydrates) .

- Hirshfeld Surface Analysis : To quantify intermolecular interactions (e.g., π-π stacking in benzothiazole cores) .

Q. What strategies optimize bioactivity through structure-activity relationship (SAR) studies?

- Substituent Variation : Replace the 4-fluoro group with chloro/methoxy to assess electronic effects on target binding.

- Scaffold Hybridization : Fuse with pyridine or triazole rings to enhance hydrophilicity (e.g., ’s triazole-thioacetamide derivatives).

- Pharmacophore Modeling : Identify critical binding features (e.g., sulfonyl groups for enzyme inhibition) .

Q. How to address contradictions between computational and experimental solubility data?

- Validate predictions with MD simulations in explicit solvents (e.g., GROMACS).

- Adjust force fields to account for fluorine’s electronegativity and hydrogen-bonding capacity .

Q. What methodologies elucidate its mechanism of action in enzyme inhibition?

- Kinetic Assays : Measure IC₅₀ and Ki values using recombinant enzymes (e.g., tyrosine kinases).

- Docking Studies (AutoDock Vina) : Map interactions with catalytic sites (e.g., sulfonamide binding to ATP pockets).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .

Q. How to design stability studies under physiological conditions?

- Forced Degradation : Expose to acidic/basic/oxidative conditions (e.g., 0.1M HCl/NaOH, H₂O₂) and monitor degradation via LC-MS.

- Plasma Stability : Incubate with rat/human plasma and quantify parent compound loss over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.